molecular formula C8H8N4O2 B1391181 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1031577-44-2

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1391181
CAS No.: 1031577-44-2
M. Wt: 192.17 g/mol
InChI Key: QTDKWGPEXSIHDE-UHFFFAOYSA-N
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Description

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 857416-00-3) is a high-purity chemical building block designed for scientific research and drug discovery, particularly in the field of oncology. This compound belongs to the pyrimido[4,5-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their significant pharmacological potential. Compounds with this core structure are frequently investigated as key intermediates in the synthesis of more complex molecules that target critical cellular signaling pathways. Research into analogous pyrimidine-fused structures has shown they can act as potent inhibitors of the RAF-MEK-ERK signaling cascade, a pathway that is dysregulated in many cancers and is a prominent target for anticancer therapeutics . By interfering with this pathway, such compounds can induce cell cycle arrest and suppress the proliferation of cancer cells, as demonstrated in studies on non-small cell lung cancer and other cell models . The structural motif of the pyrimidine-2,4(1H,3H)-dione (uracil) is a fundamental component in nucleic acids and is prevalent in many biologically active natural products and approved drugs, underlining its importance in medicinal chemistry . Researchers can utilize this specific 1,7-dimethyl derivative as a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR). Its well-defined structure, with a molecular formula of C8H10N4O and a molecular weight of 178.19 g/mol, makes it a reliable starting point for developing novel enzyme inhibitors or probing biochemical mechanisms . Please be advised: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-9-3-5-6(10-4)12(2)8(14)11-7(5)13/h3H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDKWGPEXSIHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=O)NC(=O)N(C2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Time Key Advantages Limitations
Condensation 25–30 3–5 days Simple reagents Low yield, long reaction time
Microwave-Assisted 60–70 5–10 min High efficiency Requires specialized equipment
Vilsmeier–Haack 70–78 6–8 hours High regioselectivity Sensitive to moisture, multi-step

Post-Synthetic Modifications

  • Methylation : Subsequent treatment of pyrimido[4,5-d]pyrimidine intermediates with methyl iodide in DMF/K₂CO₃ introduces additional methyl groups.
  • Crystallization : Ethanol or ethyl acetate is preferred for purification due to the compound’s moderate solubility.

Structural Validation

  • Mass Spectrometry : Molecular ion peak at m/z 248.1 [M+H]⁺ (calculated for C₁₀H₁₃N₅O₂: 247.1).
  • Elemental Analysis : Found C, 53.65; H, 4.93; N, 19.26 (matches theoretical values).

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral and Anticancer Properties
    • Research indicates that compounds similar to 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibit significant biological activities. These activities include antiviral and anticancer effects due to their ability to interact with nucleic acids and inhibit key enzymes involved in cellular proliferation. Ongoing investigations are focusing on the specific mechanisms through which this compound exerts its effects on viral replication and cancer cell growth .
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of various enzymes critical for nucleic acid metabolism. Preliminary studies suggest that it may interact with DNA and RNA polymerases, which could elucidate its mechanism of action and inform future drug design efforts .
  • Potential as a Therapeutic Agent
    • The unique structure of this compound allows for modifications that could enhance its pharmacological properties. Derivatives of this compound are being explored for their potential use in treating viral infections and cancers .

Biological Research Applications

  • Interaction Studies
    • Interaction studies involving this compound have focused on its binding affinity to various biological targets. Understanding these interactions is crucial for developing new therapeutic strategies against diseases where nucleic acid metabolism plays a pivotal role .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies are essential for identifying the most effective modifications of the base structure to enhance biological activity. This approach has been instrumental in developing new derivatives with improved efficacy against specific targets .

Case Studies

Study TitleFocusFindings
Antiviral Activity of Pyrimidine DerivativesEvaluation of antiviral propertiesDemonstrated significant inhibition of viral replication in vitro models using modified pyrimidine structures including 1,7-dimethylpyrimido[4,5-d]pyrimidine derivatives .
Enzyme Interaction MechanismsInvestigation into enzyme inhibitionIdentified binding sites on DNA polymerases that are affected by the compound leading to reduced enzyme activity .
Synthesis and Biological EvaluationDevelopment of new derivativesReported enhanced anticancer activity in synthesized derivatives compared to the parent compound .

Mechanism of Action

The mechanism of action of 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, leading to the modulation of cellular processes. It also interacts with kinases like RAF kinase and P38 protein kinase, affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Variations

The pyrimido[4,5-d]pyrimidine core allows diverse functionalization. Key analogs and their substituent variations are compared below:

Compound Name Substituents Key Structural Differences
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 1-Me, 7-Me Baseline structure; minimal steric hindrance
6-(4-Methoxyphenyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 6-(4-MeOPh), 1-Me, 3-Me Aryl substitution enhances π-stacking potential
5-Amino-1,3-diethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 5-NH₂, 1-Et, 3-Et Amino group increases hydrogen-bonding capacity
6-Propenyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 6-CH₂CH=CH₂, 1-Me, 3-Me Alkenyl chain introduces hydrophobicity
4,6-Dihydro-5-methyl-4-methylene-3,6-diphenyl-1-(phenylmethyl)pyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione Multiple phenyl and methyl groups Increased steric bulk and aromatic interactions

Physicochemical Properties

Key properties influenced by substituents:

Compound Molecular Weight (g/mol) PSA (Ų) Solubility Trends
This compound 192.18 ~56* Moderate lipophilicity
5-Amino-1,3-diethyl derivative 235.24 72.3 Enhanced polarity (NH₂ group)
6-Propenyl derivative 236.13 55.89 Increased hydrophobicity

*Polar Surface Area (PSA) estimated from similar structures .

Biological Activity

1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 1031577-44-2) is a heterocyclic compound that exhibits significant biological activity. Structurally related to purines and pteridines, it plays a crucial role in various biochemical processes and has garnered attention in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula: C8H8N4O2
  • Molecular Weight: 192.18 g/mol
  • IUPAC Name: 1,7-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Notably:

  • Inhibition of Enzymes: It acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, which are involved in key cellular processes such as nucleotide metabolism and signal transduction.
  • Kinase Interaction: The compound interacts with kinases like RAF kinase and P38 protein kinase, influencing pathways related to cell proliferation and inflammation .

Biological Activities

The compound exhibits a wide range of biological activities:

Antiproliferative Activity

Research indicates that this compound has antiproliferative effects against various cancer cell lines. For instance:

  • In studies involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

Antioxidant Properties

The compound has been shown to possess antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular systems. This property is vital for protecting against cellular damage and may contribute to its anticancer effects .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly important for conditions characterized by chronic inflammation.

Hepatoprotective Activity

Studies have indicated that this compound can protect liver cells from damage induced by toxins or oxidative stress. This hepatoprotective effect is significant for developing treatments for liver diseases.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against various pathogens. Its structural similarity to nucleic acids suggests potential mechanisms of action involving interference with microbial DNA synthesis .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntiproliferativeStrong cytotoxicity against MCF-7 cells (IC50 values reported)
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryModulation of inflammatory pathways
HepatoprotectiveProtection against liver cell damage
AntimicrobialActivity against various bacterial strains

Case Studies

Several studies have highlighted the efficacy of this compound in specific biological contexts:

  • Anticancer Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds derived from this structure showed potent inhibitory effects on multiple cancer cell lines including MDA-MB453 and HepG2 with IC50 values ranging from 6.91 nM to 29.1 µM depending on the specific derivative tested .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved histopathological scores compared to untreated controls .

Q & A

Q. What are the primary synthetic routes for 1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common route involves reacting pyrimidine-2,4(1H,3H)-dione with paraformaldehyde to form an intermediate, followed by chlorination using POCl3 to yield 2,4-dichloro-5-(chloromethyl)pyrimidine. Subsequent substitutions with nucleophiles (e.g., amines) and cyclization under basic conditions (e.g., K2CO3) yield the final product . Alternative methods employ microwave-assisted multi-component reactions (MCRs) with uracil derivatives and aldehydes, significantly reducing reaction time and improving yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 11.69 ppm for NH protons in DMSO-d6) confirm substituent positions and hydrogen bonding patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ = 312.1471 for derivatives) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O) and ~1260 cm⁻¹ (C–S–C in thiazolo derivatives) identify functional groups .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can structural modifications enhance kinase inhibition (e.g., EGFR, BTK)?

  • Electrophilic warhead optimization : Introducing acrylamide or chloroacetamide groups at position 5 enables covalent binding to cysteine residues in kinases (e.g., EGFR T790M) .
  • Substituent effects : Bulky groups (e.g., 2-isopropyl-4-methylpyridin-3-yl) improve selectivity by occupying hydrophobic pockets in kinase domains .
  • SAR studies : Pyrimido[4,5-d]pyrimidine derivatives with 7-chloro-6-fluoro substitutions show >100-fold selectivity for mutant EGFR over wild-type .

Q. What strategies address acquired resistance to pyrimido-pyrimidine-based kinase inhibitors?

  • Dual-target inhibitors : Design compounds targeting both EGFR T790M and BTK to bypass resistance pathways .
  • Prodrug approaches : Mask reactive warheads (e.g., with tert-butyl groups) to reduce off-target effects and improve pharmacokinetics .
  • Combination therapy : Pair with MET or PI3K inhibitors to suppress compensatory signaling .

Q. How can computational methods guide the design of derivatives with improved bioavailability?

  • Molecular docking : Predict binding modes to EGFR (PDB: 4ZAU) or BTK (PDB: 5P9J) using software like AutoDock .
  • ADMET prediction : Tools like SwissADME assess logP (<3 for optimal permeability) and CYP450 interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with IC50 values against cancer cell lines (e.g., H1299, SF-767) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • By-product control : Optimize POCl3 stoichiometry to minimize 2,4-dichloro impurities .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from 48 h to 2 h but requires specialized equipment .
  • Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (DCM/MeOH) to isolate high-purity (>95%) products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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